molecular formula C25H23N3O3S2 B3544553 N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide

N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide

Cat. No.: B3544553
M. Wt: 477.6 g/mol
InChI Key: GFDSEJZUIWZEGG-UHFFFAOYSA-N
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Description

N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide is a complex organic compound that features a benzothiazole core, a methoxybenzyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common route includes the condensation of 2-mercaptobenzothiazole with 4-methoxybenzylamine, followed by acylation with 2-methylbenzoyl chloride. The reaction conditions often require the use of organic solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can interact with active sites of enzymes, potentially inhibiting their activity. The methoxybenzyl group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}benzamide
  • 4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Uniqueness

N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both benzothiazole and benzamide moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-16-5-3-4-6-20(16)24(30)27-18-9-12-21-22(13-18)33-25(28-21)32-15-23(29)26-14-17-7-10-19(31-2)11-8-17/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDSEJZUIWZEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide
Reactant of Route 2
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N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide
Reactant of Route 3
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N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide
Reactant of Route 4
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N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide

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